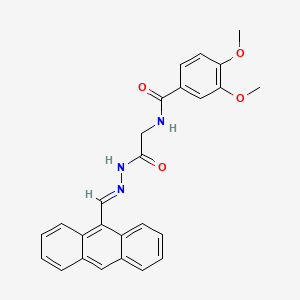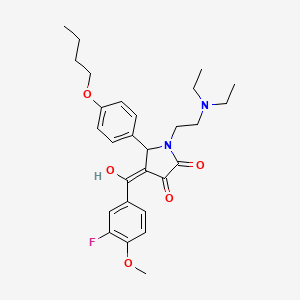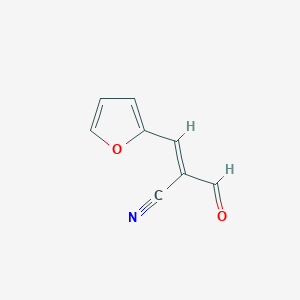
2-Formyl-3-(2-furyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-3-(2-furyl)acrylonitrile is a yellowish crystalline solid with a characteristic odor. It has the molecular formula C8H5NO2 and a molecular weight of 147.13 g/mol. This compound is known for its unique structure, which includes a furan ring, an aldehyde group, and a nitrile group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-3-(2-furyl)acrylonitrile typically involves the reaction of furfural with malononitrile in the presence of a base. The reaction conditions often include the use of a solvent such as ethanol and a base like piperidine. The reaction is carried out at room temperature, and the product is obtained after purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to the reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Formyl-3-(2-furyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions with reagents such as bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: 2-Formyl-3-(2-furyl)acrylic acid.
Reduction: 2-Formyl-3-(2-furyl)ethylamine.
Substitution: 2-Bromo-3-(2-furyl)acrylonitrile.
Aplicaciones Científicas De Investigación
2-Formyl-3-(2-furyl)acrylonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes and nitriles.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Formyl-3-(2-furyl)acrylonitrile involves its interaction with various molecular targets and pathways. The aldehyde group can form Schiff bases with amines, which can then undergo further reactions. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-Formyl-3-(2-thienyl)acrylonitrile: Similar structure but with a thiophene ring instead of a furan ring.
2-Formyl-3-(2-pyridyl)acrylonitrile: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
2-Formyl-3-(2-furyl)acrylonitrile is unique due to its combination of a furan ring, an aldehyde group, and a nitrile group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H5NO2 |
|---|---|
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
(E)-2-formyl-3-(furan-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C8H5NO2/c9-5-7(6-10)4-8-2-1-3-11-8/h1-4,6H/b7-4+ |
Clave InChI |
ZDACVGXCCPUBBA-QPJJXVBHSA-N |
SMILES isomérico |
C1=COC(=C1)/C=C(/C=O)\C#N |
SMILES canónico |
C1=COC(=C1)C=C(C=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12016808.png)


![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12016828.png)
![4-(Trifluoromethyl)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12016834.png)
![1-[2-(diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016836.png)
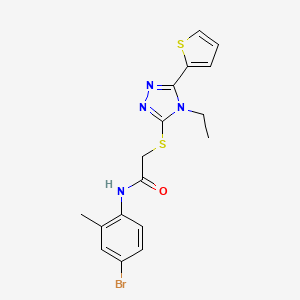
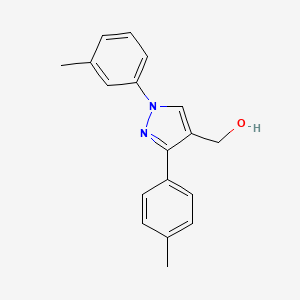
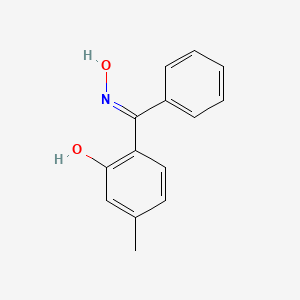
![3-Allyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12016853.png)

